molecular formula C10H14N5O5P B1674646 LB80317 CAS No. 441785-24-6

LB80317

Cat. No.: B1674646
CAS No.: 441785-24-6
M. Wt: 315.22 g/mol
InChI Key: IMAMTECZRBMXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LB80317: is a complex organic compound with significant applications in various scientific fields. It is characterized by a purine base attached to a cyclopropyl group and a phosphonic acid moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LB80317 involves multiple steps. One common approach is to start with a purine derivative, which undergoes a series of reactions to introduce the cyclopropyl and phosphonic acid groups. The reaction conditions typically involve the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the purine base can be modified using various nucleophiles under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, LB80317 is studied for its potential as an antiviral agent. Its ability to interfere with viral replication makes it a candidate for the development of new therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential use in treating viral infections, particularly those caused by herpes simplex virus and cytomegalovirus. Its mechanism of action involves inhibiting viral DNA synthesis, thereby preventing the virus from replicating.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool for developing new drugs. Its unique properties make it valuable for various applications, including drug formulation and delivery.

Mechanism of Action

The mechanism of action of LB80317 involves its interaction with viral DNA polymerase. By mimicking the natural nucleotides, it gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. This selective targeting of viral enzymes makes it an effective antiviral agent.

Comparison with Similar Compounds

    Acyclovir: A well-known antiviral drug used to treat herpes simplex virus infections. It shares a similar purine base structure but lacks the cyclopropyl and phosphonic acid groups.

    Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections. It has a similar mechanism of action but differs in its chemical structure.

Uniqueness: The uniqueness of LB80317 lies in its cyclopropyl and phosphonic acid moieties, which confer distinct chemical and biological properties. These groups enhance its stability and specificity, making it a promising candidate for further research and development.

Properties

IUPAC Name

[1-[(2-amino-6-oxo-1H-purin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O5P/c11-9-13-7-6(8(16)14-9)12-4-15(7)3-10(1-2-10)20-5-21(17,18)19/h4H,1-3,5H2,(H2,17,18,19)(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAMTECZRBMXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=NC3=C2N=C(NC3=O)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LB80317
Reactant of Route 2
LB80317
Reactant of Route 3
LB80317
Reactant of Route 4
LB80317
Reactant of Route 5
LB80317
Reactant of Route 6
LB80317

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.